molecular formula C17H18N2O5 B2794865 diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 1194797-29-9

diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2794865
CAS No.: 1194797-29-9
M. Wt: 330.34
InChI Key: SCISBHYDADHQIC-UHFFFAOYSA-N
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Description

Diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound characterized by its unique pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. This is followed by the introduction of the diethyl ester groups at the 3 and 5 positions of the pyrazole ring. The reaction conditions often include:

    Reagents: Ethyl acetoacetate, phenylhydrazine, diethyl oxalate.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium ethoxide.

    Solvents: Common solvents include ethanol or methanol.

    Temperature: Reactions are typically carried out at elevated temperatures (50-100°C) to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various oxidized forms of the original compound.

Scientific Research Applications

Chemistry

In organic chemistry, diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in preliminary studies for its anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate exerts its effects involves interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological activities. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate
  • Diethyl (2-oxo-1-phenylethyl)phosphonate

Uniqueness

Compared to similar compounds, diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

diethyl 1-phenacylpyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-16(21)13-10-14(17(22)24-4-2)19(18-13)11-15(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCISBHYDADHQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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